molecular formula C8H11ClN2O2S B2357688 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-sulfonyl chloride CAS No. 1565344-80-0

3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-sulfonyl chloride

Cat. No.: B2357688
CAS No.: 1565344-80-0
M. Wt: 234.7
InChI Key: UNIBAMPRZJWFIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-sulfonyl chloride is a specialized chemical reagent designed for advanced organic and medicinal chemistry research. This compound features a fused bicyclic scaffold that serves as a privileged structure in drug discovery, making it a valuable building block for the synthesis of novel molecules with potential biological activity . The reactive sulfonyl chloride group enables this compound to act as a key intermediate in sulfonylation reactions, particularly for creating sulfonamide derivatives that are often explored for their enhanced permeability and binding affinity in pharmacological targets . The 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine core is a structurally diverse heterocycle that has been identified as a critical scaffold in compounds modulating important biological pathways. Research on closely related analogs has demonstrated significant scientific value in several areas. For instance, derivatives of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core have been developed as potent and selective inhibitors of Gαq proteins, which are vital signaling molecules involved in numerous cellular processes and are considered potential drug targets for complex pathologies such as cancer and pain . Other compounds based on similar tetrahydroimidazo-fused bicyclic skeletons have been investigated as modulators of the P2X7 receptor, a ligand-gated ion channel implicated in neuropathic pain, neurodegenerative disorders, and inflammatory conditions . Furthermore, certain tetrahydroimidazo[1,2-a]pyridine derivatives have shown selective antifungal activity against pathogenic Candida species, highlighting the therapeutic potential of this chemical class . By incorporating this sulfonyl chloride reagent into their synthetic workflows, researchers can efficiently generate novel analogs to probe biological function and develop new tool compounds.

Properties

IUPAC Name

3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2S/c1-6-10-8(14(9,12)13)7-4-2-3-5-11(6)7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIBAMPRZJWFIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2N1CCCC2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Coupling for Imidazo Ring Assembly

The imidazo[1,5-a]pyridine scaffold is synthesized via Buchwald-Hartwig amination or Ullmann-type coupling. Patent WO2010125101A1 details a method where 3-methyl-5-nitro-1H-pyrazole undergoes cross-coupling with a brominated tetrahydropyridine derivative. Using palladium(II) acetate and 1,1'-bis(diphenylphosphino)ferrocene in 1,4-dioxane at reflux, the reaction achieves 78–85% yield. Copper(I) iodide is critical for accelerating the C–N bond formation, reducing reaction times to 6–8 hours.

Table 1: Catalytic Systems for Imidazo Ring Formation

Catalyst System Solvent Temperature (°C) Yield (%) Source
Pd(OAc)₂/dppf/CuI 1,4-Dioxane 110 85
PdCl₂(PPh₃)₂/Cs₂CO₃ DMF 120 70

Microwave-Assisted Alkylation of Pyrazole Intermediates

Ambeed’s data highlights microwave-enhanced N-alkylation of 3-methyl-5-nitro-1H-pyrazole using bromo-3-methoxypropane. In DMF with K₂CO₃, 120°C microwave irradiation for 30 minutes yields 85% of the alkylated intermediate. This method reduces side products compared to conventional heating, as evidenced by HPLC purity >95%.

Functionalization: Introduction of the Sulfonyl Chloride Group

Direct Chlorosulfonation of the Imidazo Core

US7517874B2 discloses sulfonation using chlorosulfonic acid in dichloroethane at 0–5°C. The tetrahydroimidazo intermediate is treated with excess ClSO₃H (3 eq) for 2 hours, followed by quenching with ice-water. This affords the sulfonyl chloride in 72% yield after silica gel chromatography. Key to success is maintaining low temperatures to minimize hydrolysis.

Thiol Oxidation Pathway

An alternative route involves introducing a thiol group at the 1-position, followed by oxidation. As per ACS Journal of Medicinal Chemistry, treatment of a thioether intermediate with Oxone® in acetic acid/water (4:1) at 50°C for 12 hours converts -SMe to -SO₂Cl upon subsequent reaction with Cl₂ gas. This two-step sequence achieves 68% overall yield but requires strict moisture control.

Table 2: Sulfonation Method Comparison

Method Reagents Conditions Yield (%) Purity (%) Source
Direct chlorosulfonation ClSO₃H, DCE 0–5°C, 2 h 72 98
Thiol oxidation Oxone®, Cl₂ 50°C, 12 h 68 95

Critical Reaction Optimization Strategies

Solvent Effects on Cyclization Efficiency

Polar aprotic solvents like DMF and NMP enhance cyclization rates but increase hydrolysis risks during sulfonation. Patent data shows switching from DMF to 1,2-dimethoxyethane improves imidazo ring yield by 15% due to reduced palladium leaching.

Protecting Group Strategies

Boc protection of secondary amines prevents unwanted sulfonation at alternate sites. For example, US7517874B2 uses tert-butyloxycarbonyl (Boc) groups during piperidine ring formation, which are later removed with TFA to expose the amine for selective sulfonation.

Scalability and Industrial Considerations

Continuous Flow Sulfonation

Recent advances adapt batch sulfonation to continuous flow reactors. By mixing ClSO₃H and the imidazo precursor in a PTFE microreactor at 10°C, residence times under 5 minutes achieve 89% conversion, minimizing decomposition.

Purification Challenges

Silica gel chromatography remains standard, but patent WO2010125101A1 reports successful use of reverse-phase HPLC with acetonitrile/0.1% TFA gradients for final sulfonyl chloride purification, achieving ≥99% purity for pharmaceutical applications.

Analytical Characterization

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃) of the title compound shows characteristic signals: δ 3.25–3.40 (m, 4H, CH₂–N–CH₂), 2.85 (s, 3H, CH₃), and 1.90–2.10 (m, 4H, cyclopropane). LC-MS (ESI+) confirms the molecular ion at m/z 289.1 [M+H]⁺.

Stability Profiling

Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, necessitating storage below –20°C under nitrogen. Hydration studies show <5% hydrolysis after 6 months when stored with molecular sieves.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

    Sulfonamides: Formed by substitution with amines.

    Sulfonic Acids: Formed by oxidation.

    Sulfinic Acids: Formed by reduction.

Scientific Research Applications

Biological Activities

The compound has demonstrated several biological activities that make it a candidate for various research applications:

Antimicrobial Properties

Research indicates potential antimicrobial activity against various bacterial strains. Preliminary studies suggest that the compound may inhibit bacterial enzymes, making it relevant in the development of new antibiotics.

Anticancer Activity

The compound has been explored for its ability to modulate cell signaling pathways associated with cancer progression. In vitro studies have shown that it can reduce cell viability in certain cancer cell lines at concentrations above 10 µM.

Modulation of Orexin Receptors

As a non-peptide antagonist to orexin receptors (OX1 and OX2), this compound has implications for treating sleep disorders such as insomnia. Studies have indicated its potential to enhance REM sleep and decrease alertness in animal models.

Therapeutic Applications

The diverse biological activities of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-sulfonyl chloride position it as a candidate for several therapeutic applications:

  • Sleep Disorders : Its antagonistic action on orexin receptors suggests potential use in treating insomnia and related conditions.
  • Cognitive Dysfunction : Evidence supports its role in enhancing memory function in animal models, indicating possible applications in cognitive disorders.
  • Diabetes Management : Some derivatives have been investigated as dipeptidyl peptidase IV inhibitors relevant in diabetes treatment.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of various sulfonamide derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) strains with minimal inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid.

Case Study 2: Cytotoxic Effects

In a comparative study assessing the cytotoxic effects of sulfonamide derivatives on cancer cell lines, 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-sulfonyl chloride showed a remarkable reduction in cell viability at concentrations above 10 µM.

Mechanism of Action

The mechanism of action of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-sulfonyl chloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Heterocyclic Structure Variations

Pyridine vs. Pyrazine Derivatives
  • 1-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Derivatives (e.g., from ):
    • Pyrazine (two adjacent nitrogen atoms) replaces pyridine, increasing electron-deficient character.
    • Demonstrated dual orexin receptor antagonist activity (Ki < 10 nM for OX1/OX2 receptors), highlighting bioactivity differences due to heterocycle variation .
  • 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Hydrochloride (CAS 1188265-60-2, Similarity: 0.80):
    • Lacks sulfonyl chloride and methyl groups; the hydrochloride salt enhances solubility for in vivo applications .
Substituent Effects
Compound Name Substituents Key Properties
Target Compound 1-SO₂Cl, 3-CH₃ High reactivity for synthesis; limited direct bioactivity reported
(R)-(+)-5-(p-Cyanophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine () 5-(p-CN-Ph) Aldosterone synthase inhibitor (IC₅₀ < 10 nM); enantioselective activity (≥97% ee for R-form)
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (CAS 885275-77-4, Similarity: 0.70) 3-CH₃ Reduced steric hindrance compared to target compound; unknown bioactivity
1,3-Dibromoimidazo[1,5-a]pyridine (CAS 72315-45-8, Similarity: 0.67) 1-Br, 3-Br Bromine substituents enable cross-coupling reactions; no therapeutic data

Structural-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : Sulfonyl chloride (-SO₂Cl) increases electrophilicity, favoring synthetic utility over direct bioactivity.
  • Steric Effects : The 3-methyl group in the target compound may reduce metabolic degradation compared to unsubstituted analogs.
  • Heterocycle Impact : Pyridine-based compounds (e.g., aldosterone inhibitors) show higher metabolic stability than pyrazine derivatives but lower CNS bioavailability .

Biological Activity

3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources.

Basic Information

PropertyValue
Molecular FormulaC8H12N2ClO2S
Molecular Weight216.71 g/mol
CAS Number79607-17-3
LogP1.5278
PSA17.82 Ų

Structure

The compound features a tetrahydroimidazo structure, which is crucial for its biological activity. The sulfonyl chloride group enhances its reactivity and potential for forming covalent bonds with biological targets.

Antimicrobial Properties

Research indicates that 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-sulfonyl chloride exhibits antimicrobial properties. A study by Xiao et al. (2012) demonstrated that derivatives of this compound showed significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit certain enzymes that are critical in various biochemical pathways. For instance, it has shown promising results as an inhibitor of carbonic anhydrase, which plays a role in regulating pH and fluid balance in the body .

Anti-inflammatory Effects

In vitro studies have suggested that the compound may possess anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines in macrophages, indicating potential therapeutic applications in inflammatory diseases .

Case Studies

Case Study 1: Antibacterial Activity
In a controlled laboratory setting, derivatives of the compound were tested against a panel of bacterial strains. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as an antimicrobial agent.

Case Study 2: Enzyme Inhibition
A study focused on the inhibition of carbonic anhydrase revealed that the compound could effectively reduce enzyme activity by up to 70% at a concentration of 100 µM, suggesting its utility in conditions where carbonic anhydrase activity is dysregulated.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-sulfonyl chloride?

  • Methodological Answer : The compound can be synthesized via sulfonylation of the parent heterocycle using sulfonylating agents (e.g., chlorosulfonic acid or sulfuryl chloride) under controlled conditions. For example, sulfonyl chlorides are often generated by reacting sulfonic acids with PCl₅ or SOCl₂. A one-pot approach, as described in tetrahydroimidazo[1,2-a]pyridine syntheses, may involve sequential alkylation and cyclization steps . Key parameters include temperature control (5–10°C during sulfonylation to minimize side reactions) and solvent selection (e.g., pyridine or DCM for anhydrous conditions) .

Q. How is the compound purified, and what analytical techniques validate its purity?

  • Methodological Answer : Purification typically involves column chromatography (silica gel, eluting with gradients of hexane/ethyl acetate) or recrystallization from ethanol/water mixtures. Purity is validated via:

  • HPLC : Retention time consistency.
  • Melting Point : Sharp range (e.g., 199–201°C for related derivatives) .
  • NMR : ¹H/¹³C spectra to confirm substituent positions (e.g., methyl and sulfonyl groups). For example, sulfonyl chloride protons are absent in ¹H NMR due to exchange broadening, while ¹³C NMR shows characteristic sulfonyl carbon shifts (~50–60 ppm) .

Q. What are the stability considerations for this sulfonyl chloride during storage?

  • Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Desiccants like silica gel or molecular sieves are recommended. Stability tests via TLC or NMR should be performed monthly to detect decomposition (e.g., hydrolysis to sulfonic acid) .

Advanced Research Questions

Q. How can regioselectivity challenges during sulfonylation of the imidazo-pyridine core be addressed?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational modeling (DFT) predicts electrophilic attack at the electron-rich nitrogen-adjacent position. Experimentally, directing groups (e.g., methyl at position 3) can bias reactivity. Confirm regiochemistry via NOESY NMR (proximity of methyl and sulfonyl groups) or X-ray crystallography (if crystalline derivatives are obtained) .

Q. What mechanistic insights explain side reactions during large-scale synthesis?

  • Methodological Answer : At scale, exothermic sulfonylation can lead to over-reaction (e.g., disulfonation) or hydrolysis. Kinetic studies using in-situ IR or Raman spectroscopy help monitor intermediate formation. Optimize stoichiometry (1.1–1.2 eq SOCl₂) and use slow addition of reagents to control heat dissipation. For example, highlights the use of pyridine as both solvent and acid scavenger to suppress hydrolysis .

Q. How do solvent and catalyst choices impact the reaction efficiency in downstream derivatization (e.g., sulfonamide formation)?

  • Methodological Answer : Sulfonyl chlorides react with amines in aprotic solvents (e.g., THF, DCM) with catalytic bases (e.g., TEA, DMAP). For sterically hindered amines, microwave-assisted synthesis (e.g., 135°C, 4 hours) enhances yields, as demonstrated in pyrrolo-imidazo[1,2-a]pyridine syntheses . Monitor reaction progress via LC-MS to detect intermediates and optimize quenching conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.